N-methyl-2-Thiazolamine
CAS No.: 6142-06-9
Cat. No.: VC21294936
Molecular Formula: C4H6N2S
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6142-06-9 |
|---|---|
| Molecular Formula | C4H6N2S |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | N-methyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) |
| Standard InChI Key | DWVCPSQPTSNMRX-UHFFFAOYSA-N |
| SMILES | CNC1=NC=CS1 |
| Canonical SMILES | CNC1=NC=CS1 |
Introduction
Chemical Identity and Nomenclature
N-methyl-2-Thiazolamine belongs to the family of 2-aminothiazole derivatives, which are characterized by an amino group attached to the 2-position of the thiazole ring. This compound has several synonyms in scientific literature:
| Common Name | Alternative Names |
|---|---|
| N-methyl-2-Thiazolamine | N-methyl-1,3-thiazol-2-amine |
| 2-methylaminothiazole | |
| 2-(N-methylamino)thiazole | |
| N-methylthiazol-2-amine | |
| 2-Thiazolamine, N-methyl- |
The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms) with a methylamino group attached at the 2-position, creating a structure with both aromatic and basic properties .
Physical and Chemical Properties
N-methyl-2-Thiazolamine exhibits specific physicochemical properties that are important for understanding its behavior in various chemical and biological systems. The following table summarizes its key physical and chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₂S |
| Molecular Weight | 114.169 g/mol |
| Physical State | Brown liquid |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 174.5±23.0 °C at 760 mmHg |
| Flash Point | 59.3±22.6 °C |
| Vapor Pressure | 1.2±0.3 mmHg at 25°C |
| Index of Refraction | 1.624 |
| LogP | 0.58 |
| pKa | 5.38±0.10 (predicted) |
| Topological Polar Surface Area | 53.16 Ų |
| Exact Mass | 114.025169 amu |
The compound is soluble in common organic solvents like ethanol, methanol, and dichloromethane, which facilitates its use in various synthetic applications .
Structural Information
Molecular Structure
The molecular structure of N-methyl-2-Thiazolamine consists of a planar thiazole ring with a methylamino group attached at the 2-position. The thiazole ring itself contains sulfur at position 1 and nitrogen at position 3, creating a 1,3-thiazole framework. The structure can be represented through various notations:
| Structural Representation | Value |
|---|---|
| SMILES | CNC1=NC=CS1 |
| InChI | InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) |
| InChIKey | DWVCPSQPTSNMRX-UHFFFAOYSA-N |
Spectroscopic Properties
Based on available data, N-methyl-2-Thiazolamine exhibits characteristic spectroscopic features. Analytical data from synthesized derivatives indicate the following patterns in spectroscopic analyses:
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¹H NMR Spectrum typically shows signals for aromatic protons in the thiazole ring (δ 7.0-8.2 ppm), the N-H signal (around δ 2.9 ppm), and the methyl group (approximately δ 2.5 ppm) .
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Mass spectrometry shows a molecular ion peak at m/z 115 [M+H]⁺, corresponding to its molecular weight .
Predicted Collision Cross Section
Mass spectrometry studies have predicted collision cross-section values for N-methyl-2-Thiazolamine with various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 115.03245 | 119.6 |
| [M+Na]⁺ | 137.01439 | 130.4 |
| [M+NH₄]⁺ | 132.05899 | 129.2 |
| [M+K]⁺ | 152.98833 | 124.3 |
| [M-H]⁻ | 113.01789 | 121.8 |
| [M+Na-2H]⁻ | 134.99984 | 125.8 |
| [M]⁺ | 114.02462 | 122.0 |
| [M]⁻ | 114.02572 | 122.0 |
These values are useful for analytical identification and characterization of the compound in complex mixtures .
Synthesis Methods
Several synthetic approaches have been reported for preparing 2-aminothiazole derivatives, which can be adapted for the synthesis of N-methyl-2-Thiazolamine:
Hantzsch Thiazole Synthesis
This classic method involves the condensation of α-haloketones with thiourea or its derivatives. For N-methyl-2-Thiazolamine, the reaction would involve N-methylthiourea instead of thiourea:
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α-Haloketones react with N-methylthiourea to form the thiazole ring with the N-methyl group already attached to the amino position
-
The reaction typically proceeds under mild heating conditions in polar solvents like ethanol
One-Pot Catalytic Synthesis
A more recent approach involves a catalytic one-pot procedure:
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Reaction of acetophenone derivatives with trichloroisocyanuric acid (TCCA) in the presence of a catalyst (Ca/4-MePy-IL@ZY-Fe₃O₄)
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Formation of an intermediate carbonyl alkyl halide
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Addition of thiourea (or N-methylthiourea for direct synthesis of N-methyl-2-Thiazolamine)
NBS-Mediated Thiazole Formation
Another method reported in the literature:
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Chemoselective α-bromination of β-ethoxyacrylamide using N-bromosuccinimide (NBS)
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One-pot treatment with thiourea to form the 2-aminothiazole scaffold
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For N-methyl-2-Thiazolamine, N-methylthiourea would be used instead
These synthetic approaches offer flexibility in preparing N-methyl-2-Thiazolamine with various substitution patterns, making it valuable for medicinal chemistry applications.
Applications in Pharmaceutical Research
N-methyl-2-Thiazolamine and its derivatives have shown significant potential in pharmaceutical research:
Muscarinic Receptor Modulators
Research has identified N-pyrimidyl/pyridyl-2-thiazolamine derivatives as positive allosteric modulators (PAMs) of the M₃ muscarinic acetylcholine receptor (mAChR). These compounds:
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Show potential for treating conditions related to muscarinic receptor dysfunction
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Exhibit excellent subtype selectivity
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Demonstrate favorable pharmacokinetic profiles
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May serve as chemical tools for probing M₃ mAChR function in research
Building Block for Bioactive Compounds
The 2-aminothiazole scaffold, including N-methyl-2-Thiazolamine, serves as an important building block in medicinal chemistry:
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Used in the synthesis of thiazole-containing carboxamides with potential biological activities
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Employed in creating core intermediates for advanced drug candidates
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Incorporated into structures with specific pharmacological targets
Research Applications
| Safety Aspect | Information |
|---|---|
| Hazard Classification | Xi (Irritant) |
| Storage Conditions | 2-8°C, under inert gas (nitrogen or argon) |
| HS Code | 2934100090 |
Environmental Considerations
Environmental precautions include:
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